3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate
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Overview
Description
3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class of heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with phenylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azetidine derivatives with different substituents.
Scientific Research Applications
3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-phenylazetidine: Another azetidine derivative with similar structural features but different substituents.
1-Boc-azetidine-3-carboxylate: A related compound used as a precursor in the synthesis of azetidine derivatives.
Uniqueness
3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylmethoxycarbonyl group provides additional stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14NO4- |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-13(11(15)16)8-14(9-13)12(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)/p-1 |
InChI Key |
YLHQFJUQCHLXKT-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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